molecular formula C23H19N3O3S B2455972 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1020246-21-2

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2455972
CAS No.: 1020246-21-2
M. Wt: 417.48
InChI Key: JZRLGDRAGLEGLL-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-17-11-9-16(10-12-17)26-22(20-13-30(28)14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRLGDRAGLEGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to targetEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Similar compounds have shown to interact with their targets (egfr and vegfr-2) throughbinding affinity . This interaction can lead to changes in the receptor’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

MAPK/ERK pathway and the PI3K/Akt pathway . These pathways play crucial roles in cell proliferation, survival, and angiogenesis.

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and drug development. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Inhibition of Enzymatic Activity:
The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to various inflammatory diseases .

Modulation of Signaling Pathways:
By binding to receptors or enzymes, it can modulate downstream signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

StudyCancer TypeInhibition Rate
Elmongy et al. (2022)Breast Cancer43% - 87%
Kumar et al. (2009)Non-Small Cell Lung CancerModerate inhibition

These findings suggest that the compound could serve as a lead in the development of new anticancer therapies.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models. It can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity:
    A study by Elmongy et al. synthesized derivatives of thieno[2,3-d]pyrimidine and assessed their cytotoxicity against cancer cell lines. The results indicated that compounds with similar structures to N-(2-(4-methoxyphenyl)-5-oxido...) exhibited significant inhibitory effects on tumor growth .
  • Inflammation Model:
    In a model of lipopolysaccharide-induced inflammation in cynomolgus monkeys, the lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration . This suggests potential therapeutic implications for autoimmune conditions.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its ability to inhibit key enzymes involved in cancer and inflammation highlights its potential as a therapeutic agent.

Future studies should focus on elucidating the precise mechanisms underlying its biological effects and evaluating its safety profile in clinical settings. As research continues to unfold, this compound may lead to novel treatments for various diseases.

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